molecular formula C19H19NO2 B4033830 4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No.: B4033830
M. Wt: 293.4 g/mol
InChI Key: IGZBMAFHMCJSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.141578849 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

4-(3,5-Dimethylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione and its derivatives have been investigated for their antiviral properties. A study by Селиванов et al. (2017) demonstrated pronounced antiviral activity against the smallpox vaccine virus. Another study by Selivanov et al. (2019) showed notable antiviral activities against the Vaccinia virus with specific derivatives of this compound.

Synthetic Applications

In the field of synthetic chemistry, this compound has been utilized for various synthesis processes. Maki et al. (1993) explored its use in synthesizing tricyclo[5.4.0.01,5]undec-9-ene-8,11-diones. Similarly, Asahi & Nishino (2008) conducted a study involving the manganese(III)-induced oxidative cyclization of related compounds.

Spectroscopic and Structural Analysis

The compound has been a subject of interest for spectroscopic and structural analysis in various studies. For instance, Ihlefeld & Margaretha (1992) investigated the photochemical reactivity of its derivatives. Additionally, Edwards, Lautens, & Lough (1996) studied the structures of cycloaddition adducts involving this compound.

Antineoplastic Potential

The compound's derivatives have been evaluated for potential antineoplastic (anti-cancer) activities. For example, Koebel, Needham, & Blanton (1975) synthesized derivatives aiming to explore their antitumor activity.

Protective Agents in Peptide Synthesis

In peptide synthesis, derivatives of this compound have been used as protective agents. Halpern & James (1964) demonstrated the use of dimedone derivatives in this context, highlighting its utility in organic synthesis.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-9-5-10(2)7-11(6-9)20-18(21)16-12-3-4-13(15-8-14(12)15)17(16)19(20)22/h3-7,12-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZBMAFHMCJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 4
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 6
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

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